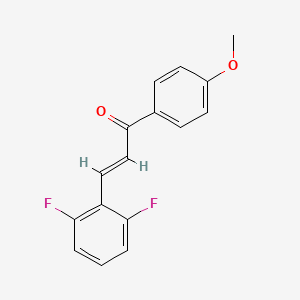
M1-PAM-A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M1-PAM-A is a novel selective muscarinic M1 receptor positive allosteric modulator.
Aplicaciones Científicas De Investigación
1. M1-PAM-A in Cognitive Impairment Treatment
M1-PAM-A, as a selective positive allosteric modulator (PAM) of the M1 receptor, has been explored for treating cognitive impairments related to schizophrenia and Alzheimer's disease. Its potential lies in its ability to enhance receptor activity without directly activating the receptor, thus possibly avoiding side effects associated with direct agonists (Davoren et al., 2016).
2. Impact on Muscarinic Receptors and Cholinergic Toxicity
Research indicates that selective activation of M1 via M1-PAM-A can contribute to gastrointestinal and cardiovascular adverse events previously attributed to other muscarinic activations. This finding underscores the complexity of targeting specific receptors and the importance of understanding the broader physiological impacts of such interventions (Davoren et al., 2017).
3. Effects on Prefrontal Cortex Function and Seizure Activity
M1-PAM-A's role in the prefrontal cortex has been studied, particularly concerning overactivation of the M1 receptor. Overactivation can disrupt cognitive function and induce seizure activity, highlighting the need for careful modulation of receptor activity for therapeutic benefit (Moran et al., 2018).
4. Development and Optimization of M1 PAMs
The development of M1 PAMs, including M1-PAM-A, involves intricate design and synthesis processes to achieve desirable pharmacological profiles. These efforts aim to balance efficacy and safety, particularly concerning the central nervous system penetration and minimization of adverse effects (Mistry et al., 2016).
5. Novel Approaches in M1 PAM Development
New strategies in developing M1 PAMs involve targeting allosteric sites unique to the M1 receptor, thereby potentially improving bioavailability in the brain and reducing adverse effects linked with non-specific activation of other muscarinic subtypes (Chintamaneni et al., 2017).
Propiedades
Nombre del producto |
M1-PAM-A |
|---|---|
Fórmula molecular |
C26H19FN4O2 |
Peso molecular |
438.46 |
Nombre IUPAC |
3-Fluoro-2-((2-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)benzonitrile |
InChI |
InChI=1S/C26H19FN4O2/c1-30-15-21(13-29-30)18-10-8-17(9-11-18)14-31-16-20-5-3-7-23(24(20)26(31)32)33-25-19(12-28)4-2-6-22(25)27/h2-11,13,15H,14,16H2,1H3 |
Clave InChI |
JPKSMTSWEWBXMD-UHFFFAOYSA-N |
SMILES |
N#CC1=CC=CC(F)=C1OC2=CC=CC(CN3CC4=CC=C(C5=CN(C)N=C5)C=C4)=C2C3=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
M1-PAM-A; M1 PAM A; M1PAMA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)